

Philanthotoxin 343 (PhTX-343): A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest						
Compound Name:	Philanthotoxin 343					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Philanthotoxin 343** (PhTX-343), a synthetic analogue of the naturally occurring wasp venom toxin, PhTX-433. PhTX-343 is a potent non-competitive antagonist of several excitatory ligand-gated ion channels, making it a valuable molecular tool for studying ionotropic receptors and a lead compound in drug discovery, particularly for neurodegenerative disorders.

Chemical Structure of Philanthotoxin 343

Philanthotoxin 343 is a polyamine amide toxin characterized by a modular structure consisting of a hydrophobic headgroup and a hydrophilic polyamine tail. This structure allows it to effectively enter and block the ion channels of its target receptors. The molecule can be divided into distinct regions: a tyrosyl residue, an N-butanoyl (or butyryl) group, and a spermine-like polyamine chain.[1][2]

The specific arrangement of the polyamine moiety is denoted by the numbers "343," which represent the number of methylene groups separating the amine groups in the chain, starting from the amide linkage.[3] The full chemical identity of (R)-**Philanthotoxin 343** is detailed below.

Key Chemical Identifiers:

Molecular Formula: C23H41N5O3[3][4]



- Molecular Weight: 435.6 g/mol [3][4]
- IUPAC Name: N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide[3]
- SMILES: CCCC(=O)N--INVALID-LINK--C(=O)NCCCNCCCNCCCN[4]
- InChi Key: DTWANULJDRVTFI-OAQYLSRUSA-N[4]

Below is a diagram illustrating the distinct regions of the PhTX-343 molecule.

Figure 1: Chemical Structure of Philanthotoxin 343

Mechanism of Action

PhTX-343 functions as a non-competitive antagonist at ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs).[5][6] Its primary mechanism involves acting as an open-channel blocker. The positively charged polyamine tail enters the ion channel pore of an activated receptor, physically occluding the passage of ions and thereby inhibiting neurotransmission. This action is often use-dependent, meaning the toxin has a higher affinity for receptors that are actively being opened by an agonist.[5][7]



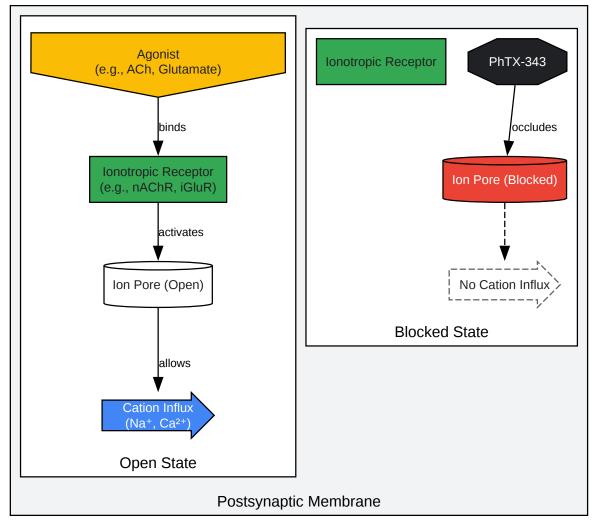


Figure 2: PhTX-343 Mechanism of Action

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Figure 2: PhTX-343 Mechanism of Action

Chemical Synthesis of PhTX-343

The synthesis of PhTX-343 can be achieved through both solution-phase and solid-phase methods.[1][4] The modular nature of the molecule lends itself well to a convergent synthesis strategy, typically involving the coupling of three key building blocks: an N-protected L-tyrosine derivative, a butyric acid derivative (or other acyl group), and a selectively protected spermine polyamine.



Below is a generalized workflow for the solution-phase synthesis of PhTX-343.

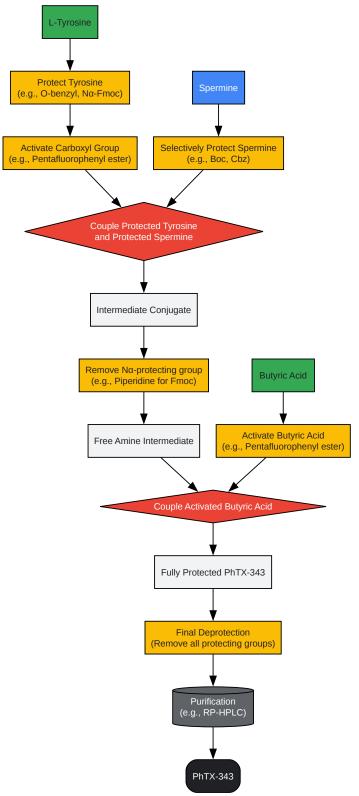


Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343

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Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343

Quantitative Pharmacological Data

PhTX-343 and its analogues have been extensively studied to determine their inhibitory potency on various receptor subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The tables below summarize key IC50 values for PhTX-343 across different ionotropic receptors.

Table 1: Inhibitory Potency (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptors (nAChRs)

Receptor Subtype	Preparation	IC50 (μM)	Membrane Potential	Reference
Human Muscle- type	TE671 cells	17	-100 mV	[7]
Human Muscle- type	TE671 cells	16.6	-100 mV	[8][9]
Locust	Mushroom body neurons	0.80	-75 mV	[5]
Ganglionic (α3β4)	Xenopus oocytes	0.0077	-100 mV	[10]
Brain (α4β2)	Xenopus oocytes	0.080	-100 mV	[10]

Table 2: Inhibitory Potency (IC50) of PhTX-343 on Ionotropic Glutamate Receptors (iGluRs)

Receptor Subtype	Preparation	IC50 (μM)	Membrane Potential	Reference
NMDA Receptors	Xenopus oocytes (rat brain RNA)	2.01	-80 mV	[8][9]
AMPA Receptors	Xenopus oocytes (rat brain RNA)	0.46	-80 mV	[8][9]



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides representative protocols for the synthesis of PhTX-343 and its characterization using two-electrode voltage clamp electrophysiology.

Solution-Phase Synthesis of PhTX-343

This protocol is a representative procedure based on established methods for synthesizing philanthotoxin analogues.[1][5] It involves the sequential coupling of protected amino acid and acyl moieties to a selectively protected polyamine backbone, followed by deprotection and purification.

Materials:

- Nα-Fmoc-O-benzyl-L-tyrosine
- N¹,N¹²-di-Boc-spermine
- · Butyric acid
- Pentafluorophenyl trifluoroacetate (PFP-TFA)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- · Diethyl ether
- Reagents for purification (e.g., RP-18 silica, HPLC solvents)

Procedure:



- Activation of Nα-Fmoc-O-benzyl-L-tyrosine: Dissolve Nα-Fmoc-O-benzyl-L-tyrosine in DMF.
 Add DIPEA and PFP-TFA and stir at room temperature for 1-2 hours to form the pentafluorophenyl (PFP) ester. Monitor reaction completion by TLC.
- First Coupling Reaction: In a separate flask, dissolve N¹,N¹²-di-Boc-spermine in DMF. Add the activated tyrosine-PFP ester solution to the spermine solution and stir at room temperature overnight.
- Work-up and Isolation: Evaporate the DMF under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., NaHCO₃, brine) to remove impurities. Dry the organic layer and evaporate to yield the crude tyrosine-spermine conjugate.
- Fmoc Deprotection: Dissolve the crude conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent to yield the Nα-deprotected intermediate.
- Activation of Butyric Acid: In a separate flask, activate butyric acid with PFP-TFA and DIPEA in DMF, similar to step 1.
- Second Coupling Reaction: Dissolve the Nα-deprotected intermediate in DMF and add the activated butyric acid-PFP ester. Stir at room temperature overnight to form the fully protected PhTX-343.
- Final Deprotection: Dissolve the fully protected product in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir for 1-2 hours at room temperature to remove the Boc and O-benzyl protecting groups.
- Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Collect the precipitate and purify using vacuum liquid chromatography on octadecylsilyl silica (RP-18) or by preparative reverse-phase HPLC to obtain pure PhTX-343.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of PhTX-343's inhibitory activity on ligand-gated ion channels expressed in Xenopus laevis oocytes, a common method cited in the



literature.[4][6][10]

Materials:

- Xenopus laevis oocytes
- cRNA of the receptor subunits of interest (e.g., nAChR or iGluR subunits)
- Recording solution (e.g., ND96 buffer)
- Agonist solution (e.g., acetylcholine or glutamate in ND96)
- PhTX-343 stock solution and serial dilutions
- TEVC amplifier and data acquisition system
- · Glass capillaries for pulling electrodes
- · 3 M KCl solution for filling electrodes
- Micromanipulators

Procedure:

- Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis.
 Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the target receptor subunits and incubate for 2-7 days to allow for receptor expression.
- Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
- Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.
- Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically between -70 mV and -100 mV, to study inwardly rectifying channels.[8][10]



- Eliciting Control Currents: Apply the agonist solution to the oocyte to activate the expressed receptors and record the resulting inward current. Wash the chamber with the recording solution until the current returns to baseline. Repeat several times to ensure a stable response.
- Application of PhTX-343: Co-apply the agonist along with a specific concentration of PhTX-343. Record the peak inward current. The inhibition is calculated as the percentage reduction in the current amplitude compared to the control response.
- Dose-Response Curve Generation: Repeat step 6 with a range of PhTX-343 concentrations (typically from nanomolar to high micromolar). Plot the percentage of inhibition against the logarithm of the toxin concentration.
- Data Analysis: Fit the dose-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration of PhTX-343 required to inhibit 50% of the maximal agonist-induced current.

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